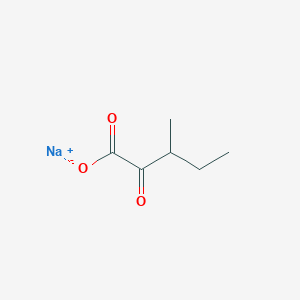

Sodium 3-methyl-2-oxopentanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Sodium 3-methyl-2-oxopentanoate, also known as 2-keto-3-methylvaleric acid sodium salt or ketoisoleucine sodium salt, is a chemical compound with the molecular formula C6H9NaO3 and a molecular weight of 152.12 g/mol . It is commonly used in chemical synthesis studies and has various applications in scientific research .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Sodium 3-methyl-2-oxopentanoate can be synthesized through the reaction of 3-methyl-2-oxopentanoic acid with sodium hydroxide. The reaction typically involves dissolving 3-methyl-2-oxopentanoic acid in a suitable solvent, such as water or ethanol, and then adding sodium hydroxide to the solution. The mixture is stirred at room temperature until the reaction is complete, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize production costs .

Analyse Chemischer Reaktionen

Types of Reactions: Sodium 3-methyl-2-oxopentanoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its application in different chemical synthesis processes .

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions involve the replacement of one functional group with another.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or aldehydes .

Wissenschaftliche Forschungsanwendungen

Sodium 3-methyl-2-oxopentanoate has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of sodium 3-methyl-2-oxopentanoate involves its interaction with various molecular targets and pathways. One key target is the alpha-ketoglutarate dehydrogenase complex, a mitochondrial enzyme involved in the tricarboxylic acid cycle (TCA cycle). Inhibition of this enzyme by this compound can alter mitochondrial function and cellular calcium regulation, which is significant in the context of neurodegenerative diseases .

Vergleich Mit ähnlichen Verbindungen

- 2-Keto-3-methylvaleric acid

- Ketoisoleucine sodium salt

Comparison: Sodium 3-methyl-2-oxopentanoate is unique due to its specific molecular structure and reactivity. Compared to similar compounds, it has distinct applications in chemical synthesis and biological research. Its ability to inhibit the alpha-ketoglutarate dehydrogenase complex sets it apart from other related compounds .

Biologische Aktivität

Sodium 3-methyl-2-oxopentanoate, also known as sodium 3-methyl-2-oxovalerate, is a compound that plays a significant role in metabolic processes, particularly in the catabolism of branched-chain amino acids (BCAAs). This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₆H₁₀O₃

- Molecular Weight : 130.142 g/mol

- CAS Number : 1460-34-0

- Melting Point : Approximately 204 °C

- Solubility : Practically insoluble in water, indicating a hydrophobic nature.

This compound is classified as a short-chain keto acid, which is essential for various biochemical pathways. Its structure consists of a branched-chain configuration that is pivotal for its function in metabolism.

Role in Metabolism

This compound is primarily involved in the metabolism of branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine. It acts as an intermediate in the transamination and deamination reactions that convert these amino acids into usable forms for energy production and biosynthesis.

-

Transamination Reactions :

- The compound is produced from isoleucine through the action of branched-chain aminotransferase (EC:2.6.1.42). This reaction also produces L-glutamate as a byproduct:

L isoleucine+ ketoglutarate→Sodium 3 methyl 2 oxopentanoate+L glutamate

- The compound is produced from isoleucine through the action of branched-chain aminotransferase (EC:2.6.1.42). This reaction also produces L-glutamate as a byproduct:

-

Degradation Pathways :

- After its formation, this compound can be further metabolized by branched-chain keto acid dehydrogenase (BCKDH), leading to the production of various metabolites that enter the Krebs cycle for energy production.

Neurotoxicity and Metabolic Disorders

Research has indicated that this compound can exhibit neurotoxic effects under certain conditions. It has been implicated in metabolic disorders such as maple syrup urine disease (MSUD), where the accumulation of BCAAs and their keto acid derivatives leads to neurological impairments.

A study highlighted that inhibition of the alpha-ketoglutarate dehydrogenase complex (KGDHC) by compounds like this compound can promote mitochondrial dysfunction, leading to increased cytochrome c release and subsequent activation of apoptotic pathways:

Case Studies and Research Findings

-

Neurodegenerative Disease Models :

- In animal models simulating neurodegenerative diseases, elevated levels of this compound were associated with increased neuronal apoptosis and cognitive deficits. These findings suggest a direct link between this compound's accumulation and neurotoxicity.

-

Metabolic Studies :

- A metabolic study demonstrated that supplementation with this compound in rat models led to altered energy metabolism profiles, indicating its significant role in regulating metabolic pathways involving BCAAs.

Summary Table of Biological Activities

| Activity Type | Description |

|---|---|

| Metabolic Role | Intermediate in BCAA metabolism |

| Neurotoxic Effects | Implicated in disorders like MSUD; promotes neuronal apoptosis |

| Enzymatic Interactions | Inhibits KGDHC, affecting mitochondrial function |

| Research Findings | Associated with altered metabolic profiles in animal studies |

Eigenschaften

CAS-Nummer |

3715-31-9 |

|---|---|

Molekularformel |

C6H10NaO3 |

Molekulargewicht |

153.13 g/mol |

IUPAC-Name |

sodium;3-methyl-2-oxopentanoate |

InChI |

InChI=1S/C6H10O3.Na/c1-3-4(2)5(7)6(8)9;/h4H,3H2,1-2H3,(H,8,9); |

InChI-Schlüssel |

LSKAADIYBXCGAP-UHFFFAOYSA-N |

SMILES |

CCC(C)C(=O)C(=O)[O-].[Na+] |

Isomerische SMILES |

CCC(C)C(=O)C(=O)[O-].[Na+] |

Kanonische SMILES |

CCC(C)C(=O)C(=O)O.[Na] |

Key on ui other cas no. |

66872-74-0 3715-31-9 |

Physikalische Beschreibung |

White powder; slight fruity aroma |

Verwandte CAS-Nummern |

1460-34-0 (Parent) |

Löslichkeit |

Soluble in water Soluble (in ethanol) |

Synonyme |

2-Oxo-3-methylpentanoic Acid Sodium Salt; 3-Methyl-2-oxopentanoic Acid Sodium Salt; Sodium 3-methyl-2-oxopentanoate; Sodium 3-methyl-2-oxovalerate; Sodium α-Keto-β-methylvalerate; |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.